2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
The compound "2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide" is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 2, respectively. The sulfanyl group at position 4 connects to an acetamide moiety, which is further modified with a 2-methoxyethyl substituent.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14-3-5-16(6-4-14)20-24-19(15-7-9-17(22)10-8-15)21(25-20)28-13-18(26)23-11-12-27-2/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJZDKJMUWHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves several steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methylbenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials.
Sulfur Introduction: The sulfur atom is introduced via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs include derivatives of sulfanyl acetamide with variations in aryl substituents, heterocyclic cores, and side chains. Key examples from the evidence are summarized below:
Key Observations:
- Substituent Impact on Molecular Weight: The target compound’s higher molecular weight (~490–510 g/mol) compared to simpler analogs (e.g., 365.85 g/mol in ) arises from its dual aryl groups (4-Cl and 4-Me phenyl) and the 2-methoxyethyl chain.
- Solubility and Bioavailability: The 2-methoxyethyl group may enhance aqueous solubility compared to compounds with purely hydrophobic substituents (e.g., 8t’s indole-oxadiazole moiety) .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure with an imidazole ring, chlorophenyl, methylphenyl, and a sulfanyl group. Its molecular formula is C19H20ClN5OS, with a molecular weight of approximately 397.91 g/mol. The presence of the imidazole moiety suggests potential interactions with biological targets such as kinases.
1. Anticancer Properties
Recent studies have indicated that imidazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have shown micromolar cytotoxicity against various human tumor cell lines, including ovarian cancer (SKOV-3, OVCAR-3) and neuroblastoma (SH-SY5Y) cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{...} | SKOV-3 | 5.0 |
| 2-{...} | OVCAR-3 | 4.7 |
| 2-{...} | SH-SY5Y | 6.1 |
The compound's mechanism primarily involves the inhibition of CDK activity. In vitro kinase assays have demonstrated that it effectively inhibits CDK2 in complexes with cyclin E, showing IC50 values in the submicromolar range. This selectivity is crucial as it minimizes toxicity to non-malignant cells while targeting cancerous ones.
Figure 1: Inhibition Profile of CDK Activity
Inhibition Profile
3. Toxicological Profile
While the compound shows promising anticancer activity, its safety profile is essential for therapeutic applications. Preliminary toxicological evaluations suggest potential hepatotoxicity linked to structural components similar to those found in other imidazole derivatives. Ongoing studies aim to elucidate the specific toxicological mechanisms involved.
Case Studies
A notable case study involved the evaluation of a library of imidazole derivatives, including our compound, against multicellular spheroids to assess their efficacy in a more physiologically relevant model. Results indicated enhanced anticancer activity compared to traditional monolayer cultures, highlighting the importance of testing in three-dimensional environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
